molecular formula C18H22N4O B2727856 3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2176069-88-6

3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2727856
CAS No.: 2176069-88-6
M. Wt: 310.401
InChI Key: PZVMYLMMSDBBER-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidin-2-ylamino group and the 3,4-dimethylphenyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one can be compared with other azetidine derivatives, pyrimidine-containing compounds, and phenyl-substituted molecules.
  • Examples include 3-(3,4-Dimethylphenyl)azetidine, 1-(pyrimidin-2-ylamino)azetidine, and 3-(3,4-Dimethylphenyl)pyrimidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-4-5-15(10-14(13)2)6-7-17(23)22-11-16(12-22)21-18-19-8-3-9-20-18/h3-5,8-10,16H,6-7,11-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMYLMMSDBBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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